molecular formula C12H17ClN4 B3237104 4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1380343-11-2

4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B3237104
M. Wt: 252.74 g/mol
InChI Key: YYKQVYQJKNFFHN-UHFFFAOYSA-N
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Patent
US09162992B2

Procedure details

Under nitrogen atmosphere, 2-(t-butyl-dimethylsilanyl)amino-4-chloro-7-1-propyl-pyrrolo[2,3-d]pyrimidine (5.7 g, 17.6 mmol) and 1-iodopropane (4.5 g (26.4 mmol) were dissolved in DMF (20 mL). The reaction mixture was cooled to 0° C. with vigorous stirring, and NaH (1.06 g of a 60% dispersion in mineral oil, 26.4 mmol) of (60%) was added. The mixture was stirred for 10 min, and then water (50 mL) was slowly added to quench the reaction. The mixture was extracted with EtOAc (300 mL) and the organic layer was washed with water (50 mL) and then with a brine solution (50 mL), and lastly, dried over anhydrous Na2SO4. After evaporation of the solvents, a yellow oily residue was isolated (6.5 g). The residue was dissolved in Et2O (50 mL), concentrated hydrochloric acid (10 mL) was added at 0° C. with stirring, and the mixture was stirred for an additional 10 min. After the reaction was completed, the solution was extracted with EtOAc (200 mL) and 1N NaOH (200 mL). The organic layer was washed with H2O (150 mL) and then with a brine solution (150 mL) and dried over Na2SO4. The solvents in vacuo and the residue was purified by flash column chromatography (PE/EtOAc=10/1 to 5/1) to yield 2-(n-propyl)amino-4-chloro-7-i-propyl-pyrrolo[2,3-d]pyrimidine (CXXXIV, 4.5 g, !00%) as a yellow solid. LCMS (ESI) m/z=253 (M+H)+.
Name
2-(t-butyl-dimethylsilanyl)amino-4-chloro-7-1-propyl-pyrrolo[2,3-d]pyrimidine
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Si]([NH:8][C:9]1[N:10]=[C:11]([Cl:21])[C:12]2[CH:17]=[CH:16][N:15]([CH2:18][CH2:19]C)[C:13]=2[N:14]=1)(C(C)(C)C)(C)C.I[CH2:23][CH2:24][CH3:25].[H-].[Na+].Cl.[CH3:29]N(C=O)C>CCOCC.O>[CH2:23]([NH:8][C:9]1[N:10]=[C:11]([Cl:21])[C:12]2[CH:17]=[CH:16][N:15]([CH:18]([CH3:19])[CH3:29])[C:13]=2[N:14]=1)[CH2:24][CH3:25] |f:2.3|

Inputs

Step One
Name
2-(t-butyl-dimethylsilanyl)amino-4-chloro-7-1-propyl-pyrrolo[2,3-d]pyrimidine
Quantity
5.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)NC=1N=C(C2=C(N1)N(C=C2)CCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCC
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (300 mL)
WASH
Type
WASH
Details
the organic layer was washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a brine solution (50 mL), and lastly, dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
a yellow oily residue was isolated (6.5 g)
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (200 mL) and 1N NaOH (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with H2O (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a brine solution (150 mL) and dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents in vacuo and the residue was purified by flash column chromatography (PE/EtOAc=10/1 to 5/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CC)NC=1N=C(C2=C(N1)N(C=C2)C(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.